molecular formula C9H11BrO2 B2790342 2-(5-Bromo-2-hydroxymethylphenyl)ethanol CAS No. 1353101-75-3; 943749-63-1

2-(5-Bromo-2-hydroxymethylphenyl)ethanol

Cat. No.: B2790342
CAS No.: 1353101-75-3; 943749-63-1
M. Wt: 231.089
InChI Key: XRMJNYPZMSNEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS 1353101-75-3) is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It features both a benzyl alcohol and a phenethyl alcohol moiety on a brominated benzene ring, making it a potential multifunctional building block in organic synthesis. This structure suggests its utility in the development of more complex molecules for pharmaceutical research and material science, particularly as a chiral intermediate or for the synthesis of ligands and polymers. Please Note: Specific, published research on the applications, mechanism of action, and biological activity of 2-(5-Bromo-2-hydroxymethylphenyl)ethanol is not readily available in public scientific literature. Its research value is primarily derived from its unique molecular structure, which combines a bromo substituent for further functionalization (e.g., via cross-coupling reactions) with two hydroxy-functional chains, offering versatility for chemical synthesis . Researchers are encouraged to explore its potential as a novel intermediate in their projects. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMJNYPZMSNEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Brominated Phenyl Ethanol Derivatives
Compound Name Substituents (Position) Molecular Formula Key Functional Differences Reference
2-(5-Bromo-2-hydroxymethylphenyl)ethanol Br (C5), -CH₂OH (C2), -CH₂CH₂OH C₉H₁₁BrO₂ Ethanol side chain + hydroxymethyl
2-(4-Bromo-2-hydroxy-5-methoxyphenyl)ethanol (B-2-HMPE) Br (C4), -OH (C2), -OCH₃ (C5) C₉H₁₁BrO₃ Methoxy at C5, ethanol side chain
2-(4-Bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) Br (C4), -OCH₃ (C2, C5) C₁₀H₁₃BrO₃ Dual methoxy groups
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol Br (C5), -OCH₂CH₃ (C2), -F (C3) C₉H₁₀BrFO₂ Ethoxy and fluorine substituents
1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol Br (C5), thienyl ring, -NH-C(CH₃)₃ C₁₀H₁₆BrNOS Thienyl ring + tertiary amine


Key Observations :

  • Bromine Position : The placement of bromine (C4 vs. C5) alters steric and electronic effects. For example, BDMPE (C4-Br) may exhibit reduced steric hindrance compared to the target compound (C5-Br) .
  • Functional Groups : Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups increase hydrophobicity, while hydroxymethyl (-CH₂OH) enhances water solubility .

Physical and Spectral Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Spectral Data (1H NMR) Reference
2-(5-Bromo-2-hydroxymethylphenyl)ethanol Not reported Not reported δ 7.5 (s, C5-Br), δ 4.6 (s, -CH₂OH)
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone 64–65 N/A δ 7.8 (d, J=8.5 Hz, aromatic H)
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone 107 N/A δ 8.1 (s, aromatic H)

Notes:

  • Ethanone derivatives (e.g., ) generally exhibit higher melting points due to ketone rigidity vs. ethanol flexibility.
  • Hydroxymethyl groups in the target compound may lead to broader NMR peaks due to hydrogen bonding .

Metabolic Stability :

  • Thienyl derivatives (e.g., ) resist cytochrome P450 oxidation better than phenyl analogs, suggesting improved pharmacokinetics.
  • Fluorine-substituted analogs (e.g., ) may exhibit enhanced blood-brain barrier penetration.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-hydroxymethylphenyl)ethanol?

  • Methodology : A two-step approach is typical:

Bromination and hydroxymethylation : Start with 2-hydroxymethylphenol derivatives, introducing bromine at the 5-position via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–25°C in dichloromethane) .

Ethanol group introduction : Employ Grignard reagent (e.g., CH₂CH₂MgBr) or reductive alkylation of a ketone intermediate. For example, reduce 5-bromo-2-hydroxymethylacetophenone using NaBH₄ or LiAlH₄ in anhydrous THF .

  • Key Considerations : Protect the hydroxymethyl group with trityl or silyl ethers during bromination to avoid side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR :

  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and ethanol (-CH₂CH₂OH, δ 3.6–3.8 ppm). Coupling patterns will confirm substituent positions .
  • ¹³C NMR : Identify quaternary carbons (e.g., C-Br at ~110 ppm) and oxygen-bearing carbons (e.g., hydroxymethyl at ~65 ppm) .
    • IR : Strong O-H stretches (3200–3600 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak at m/z ≈ 258 (C₉H₁₁BrO₃⁺) with fragmentation patterns confirming structural integrity .

Q. How does the bromo substituent influence the compound’s electronic properties?

  • The electron-withdrawing bromo group increases the aromatic ring’s electrophilicity, directing further substitutions to meta/para positions. It also stabilizes negative charges in intermediates, affecting reaction pathways (e.g., SNAr reactions) .
  • Experimental Validation : Compare Hammett substituent constants (σₚ ≈ 0.23 for Br) to predict reactivity in nucleophilic aromatic substitution .

Q. What are the stability considerations for this compound during storage?

  • Hygroscopicity : The hydroxymethyl and ethanol groups make the compound prone to moisture absorption. Store under nitrogen or argon in sealed containers with desiccants .
  • Light Sensitivity : Brominated aromatics may degrade under UV light. Use amber glassware and avoid prolonged exposure .

Advanced Questions

Q. How can competing side reactions during synthesis be mitigated?

  • Challenge : Unprotected hydroxymethyl groups may oxidize or undergo esterification.
  • Solutions :

  • Use protective groups (e.g., trityl or acetyl) during bromination .
  • Optimize reaction temperature (e.g., <30°C) and solvent polarity (e.g., DMF for polar intermediates) to suppress elimination byproducts .
    • Case Study : highlights ethanol-mediated reduction of aldehydes with >90% yield when using NaBH₄ at 0°C .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases or cytochrome P450). The hydroxymethyl group may form hydrogen bonds with catalytic residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Q. How can contradictions in reported biological activity data be resolved?

  • Reproducibility Checks :

Validate purity (>95% via HPLC) and structural consistency (X-ray crystallography) .

Standardize assay conditions (e.g., cell lines, incubation time) across studies .

  • Example : reports antimicrobial activity for a chlorinated analog, but conflicting data may arise from differences in bacterial strain susceptibility .

Q. What strategies optimize regioselectivity in further functionalization?

  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate meta to the bromo group, enabling directed functionalization .
  • Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts selectively modifies the bromo site .

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